![molecular formula C18H19ClN2O2 B5802531 4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5802531.png)
4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid, also known as piperazine derivative, is a chemical compound that has been widely studied for its potential pharmacological applications. This compound has been found to have a variety of biological activities that make it a promising candidate for drug development. In
科学研究应用
4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid has been extensively studied for its potential pharmacological applications. It has been found to have a variety of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. It has also been shown to have potential as a treatment for certain neurological disorders, such as Parkinson's disease and Alzheimer's disease.
作用机制
The mechanism of action of 4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which may contribute to its antipsychotic and anti-anxiety effects. It has also been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. It has also been shown to modulate the activity of certain enzymes, such as monoamine oxidase and phosphodiesterase. These effects may contribute to its therapeutic potential for various neurological disorders.
实验室实验的优点和局限性
One advantage of using 4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid in lab experiments is its well-characterized pharmacological profile. It has been extensively studied for its potential pharmacological applications, and its mechanism of action is relatively well-understood. This makes it a useful tool for studying the effects of dopamine receptor antagonists and other neurotransmitter modulators.
One limitation of using this compound in lab experiments is its potential toxicity. Like many other drugs, it may have side effects that could limit its usefulness in certain applications. Additionally, its pharmacokinetic properties may make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for research on 4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a tool for studying the effects of dopamine receptor antagonists and other neurotransmitter modulators. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicities.
合成方法
The synthesis of 4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid involves the reaction of 4-bromobenzyl chloride with 2-chlorophenylthis compound in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydroxide to form the final product. This method has been optimized to produce high yields of the compound with good purity.
属性
IUPAC Name |
4-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-3-1-2-4-17(16)21-11-9-20(10-12-21)13-14-5-7-15(8-6-14)18(22)23/h1-8H,9-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGDQIAMHUHDNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

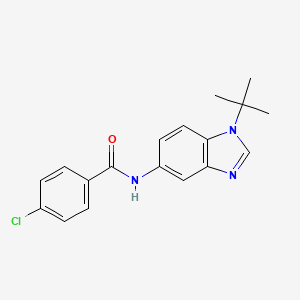
![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)
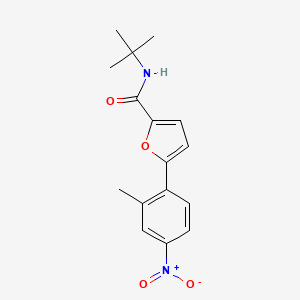
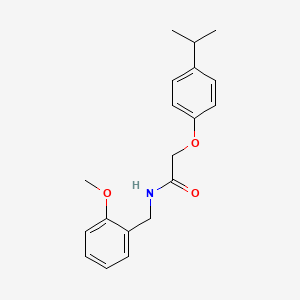
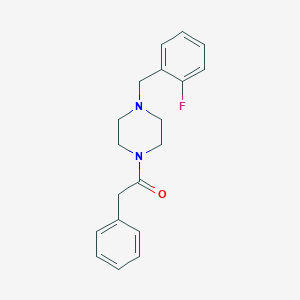
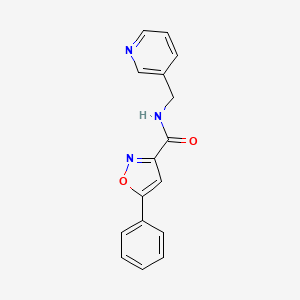
![4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5802487.png)

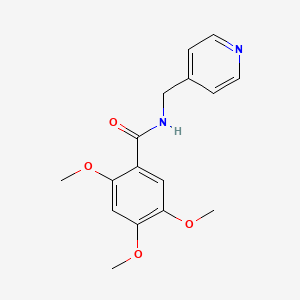
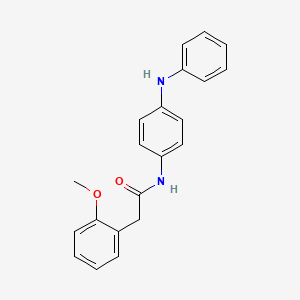
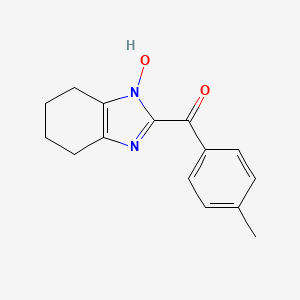
![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5802540.png)
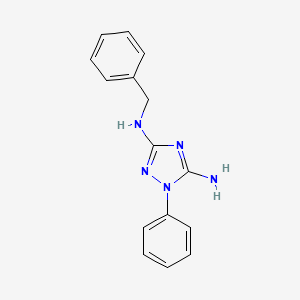
![2-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802552.png)